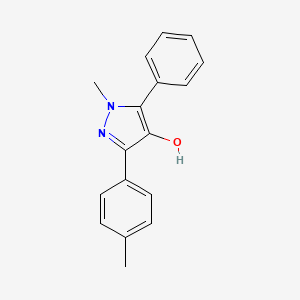
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic intermediates. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired PAH structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small quantities for research purposes using advanced organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of less complex hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and the development of anti-cancer drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- involves its interaction with cellular components, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This damage can result in mutations and potentially lead to cancer. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenz(a,l)aceanthrylene
- Dibenz(a,j)aceanthrylene
- Naphtho(1,2-b)fluoranthene
- Naphtho(2,1-e)acephenanthrylene
Uniqueness
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is unique due to its specific structure and the resulting chemical properties. Its potential for high mutagenic activity and the specific pattern of its aromatic sextets distinguish it from other similar PAHs .
Propiedades
Número CAS |
60032-80-6 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8,14,16(24),17,19,21-decaene |
InChI |
InChI=1S/C24H18/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1,3,5-7,9,11-14H,2,4,8,10H2 |
Clave InChI |
BDQXCXLDSXGMHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C(=C53)C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


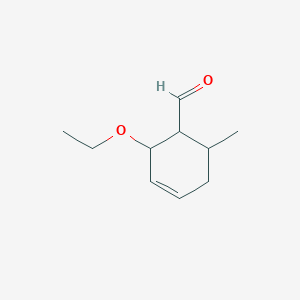
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
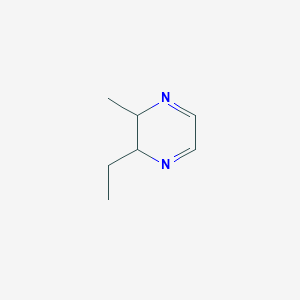
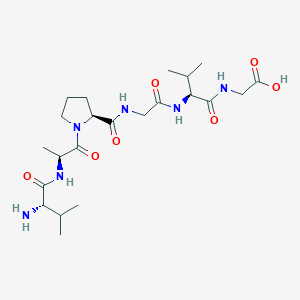

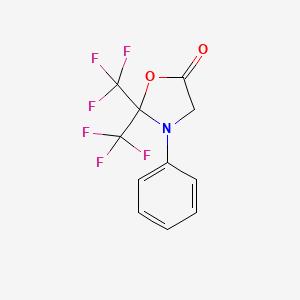

![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
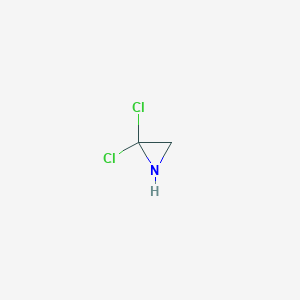
![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
